N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
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Description
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TIOCAI and has been found to have several unique properties that make it a valuable tool in various fields of study.
Scientific Research Applications
Pharmaceutical Applications
Thiophene derivatives like N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The compound’s structure allows it to interact with various biological targets, making it a valuable candidate for drug development and medicinal chemistry.
Material Science
In material science, thiophene-based molecules are crucial in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent electronic properties . The compound’s ability to conduct electricity can be harnessed in creating more efficient and flexible electronic devices.
Corrosion Inhibition
Thiophene derivatives are known to serve as corrosion inhibitors in industrial chemistry. They form protective layers on metals, preventing oxidative damage and extending the lifespan of metal structures and machinery . This compound could be synthesized to develop new corrosion-resistant coatings.
Antimicrobial Research
The antimicrobial properties of thiophene derivatives make them potent candidates for combating drug-resistant bacteria and fungi. They can be designed to target specific microbial species, offering a pathway to develop new antibiotics and antifungal agents .
Cancer Research
Thiophene derivatives have shown promise in anticancer research, particularly in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines. This compound could be explored for its potential to inhibit the growth of cancer cells, contributing to the development of novel chemotherapy agents .
Antioxidant Development
The antioxidant activity of thiophene derivatives is significant in the prevention of oxidative stress-related diseases. By scavenging free radicals, these compounds can be used to create supplements or drugs that help protect the body from oxidative damage .
Anesthetic Formulations
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics. The compound could be investigated for its anesthetic properties, potentially leading to the development of new pain management solutions .
Synthetic Chemistry
Thiophene derivatives are synthesized through various reactions, including the Gewald synthesis, which is significant for creating aminothiophene derivatives. This compound could be used in research to develop new synthetic methodologies or to improve existing ones .
properties
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-13(11-7-16-12-4-2-1-3-10(11)12)17-15-19-18-14(21-15)9-5-6-22-8-9/h1-8,16H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYZVNFISWMXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
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